molecular formula C12H9FN2O3 B8646054 5-(4-Fluorophenoxy)-2-nitroaniline

5-(4-Fluorophenoxy)-2-nitroaniline

Cat. No. B8646054
M. Wt: 248.21 g/mol
InChI Key: XGYREOFPEJRLOU-UHFFFAOYSA-N
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Patent
US08791102B2

Procedure details

A mixture of 5-chloro-2-nitroaniline (345 mg, 2.00 mmol), 4-fluorophenol (224 mg, 2 mmol), potassium carbonate (549 mg, 4 mmol) and DMF (8 mL) was stirred at 120° C. for 1 day. The mixture was cooled and then water (10 mL) was added. The mixture was extracted with ethyl acetate (4×2 mL). The combined extract was dried over magnesium sulfate and concentrated. Product was purified from the residue by silica gel column chromatography (eluted with a 6:1 mixture of hexane/EtOAc) to give 5-(4-fluorophenoxy)-2-nitroaniline (510 mg, quant) as a yellow powder.
Quantity
345 mg
Type
reactant
Reaction Step One
Quantity
224 mg
Type
reactant
Reaction Step One
Quantity
549 mg
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:3]=[CH:4][C:5]([N+:9]([O-:11])=[O:10])=[C:6]([CH:8]=1)[NH2:7].[F:12][C:13]1[CH:18]=[CH:17][C:16]([OH:19])=[CH:15][CH:14]=1.C(=O)([O-])[O-].[K+].[K+].CN(C=O)C>O>[F:12][C:13]1[CH:18]=[CH:17][C:16]([O:19][C:2]2[CH:3]=[CH:4][C:5]([N+:9]([O-:11])=[O:10])=[C:6]([CH:8]=2)[NH2:7])=[CH:15][CH:14]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
345 mg
Type
reactant
Smiles
ClC=1C=CC(=C(N)C1)[N+](=O)[O-]
Name
Quantity
224 mg
Type
reactant
Smiles
FC1=CC=C(C=C1)O
Name
Quantity
549 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
8 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
was stirred at 120° C. for 1 day
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate (4×2 mL)
EXTRACTION
Type
EXTRACTION
Details
The combined extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Product was purified from the residue by silica gel column chromatography (
WASH
Type
WASH
Details
eluted with a 6:1 mixture of hexane/EtOAc)

Outcomes

Product
Details
Reaction Time
1 d
Name
Type
product
Smiles
FC1=CC=C(OC=2C=CC(=C(N)C2)[N+](=O)[O-])C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 510 mg
YIELD: CALCULATEDPERCENTYIELD 102.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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